Nispomeben

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

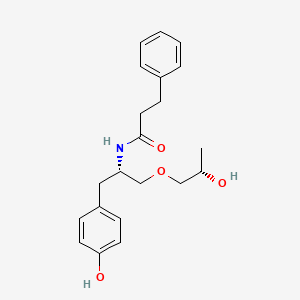

C21H27NO4 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1 |

InChI Key |

CDKPAWCGPQDCGU-LPHOPBHVSA-N |

Isomeric SMILES |

C[C@@H](COC[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |

Canonical SMILES |

CC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Nispomeben: A Novel, Non-Opioid Analgesic for Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nispomeben (formerly NRD.E1) is an orally active, small molecule, non-opioid analgesic currently in clinical development for the management of chronic pain, with a primary focus on painful diabetic peripheral neuropathy (DPN). Differentiating itself from existing analgesics, this compound's mechanism of action is hypothesized to involve the modulation of Lyn tyrosine kinase phosphorylation, a key component in the signaling pathway of neuropathic pain. This novel approach avoids interaction with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, as well as sodium or calcium channels, suggesting a potential for a favorable side-effect profile, particularly concerning abuse liability and central nervous system-related adverse events. Clinical data from Phase 1 and Phase 2a studies have demonstrated a promising safety, tolerability, and efficacy profile, supporting its advancement into a pivotal Phase 2b trial.

Introduction

Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge with a substantial unmet medical need. Current treatment options are often limited by inadequate efficacy and dose-limiting side effects. This compound emerges as a promising candidate with a novel mechanism of action, offering a potential alternative to conventional pain therapies. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, efficacy, safety, and pharmacokinetic profile.

Mechanism of Action

This compound's analgesic effect is believed to be mediated through the inhibition of Lyn kinase phosphorylation. Lyn, a member of the Src family of protein tyrosine kinases, plays a critical role in the upregulation of the P2X4 receptor in microglia following nerve injury. This upregulation is a key contributor to the development and maintenance of neuropathic pain. By modulating Lyn kinase activity, this compound is thought to interrupt this signaling cascade, thereby reducing pain hypersensitivity.[1] This mechanism is distinct from that of currently approved pain therapies.[2][3]

Preclinical Development

This compound has demonstrated dose-dependent anti-nociceptive effects in several rodent models of acute and chronic pain.[1] While specific quantitative data from these studies are not publicly available, the models utilized provide a strong rationale for its clinical investigation in neuropathic pain.

Experimental Protocols: Preclinical Pain Models

-

Streptozotocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy associated with diabetes. Diabetes is induced in rodents by an injection of streptozotocin, which is toxic to pancreatic beta cells. The development of mechanical allodynia and thermal hyperalgesia is then assessed to evaluate the efficacy of the analgesic compound.

-

Chung's Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain. It involves the tight ligation of the L5 and/or L6 spinal nerves, resulting in persistent behavioral signs of mechanical allodynia, thermal hyperalgesia, and spontaneous pain in the ipsilateral paw.

-

Tail Flick and Hot Plate Tests: These are models of acute thermal pain. The latency of the animal to withdraw its tail from a noxious heat source (tail flick) or to lick its paw or jump on a heated surface (hot plate) is measured as an indicator of nociception.

-

Formalin Injection Test: This model assesses both acute and persistent pain. An injection of dilute formalin into the paw elicits a biphasic pain response: an early, acute phase resulting from direct C-fiber activation, and a later, tonic phase involving inflammatory processes and central sensitization.

Clinical Development

This compound has undergone Phase 1 and Phase 2a clinical trials, with a Phase 2b study currently underway. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound for the treatment of painful DPN.[2]

Phase 1 Studies

Three Phase 1 studies were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4]

-

Single Ascending Dose (SAD) Study: This randomized, placebo-controlled study assessed single oral doses of this compound ranging from 300 mg to 1200 mg.[1][4]

-

Multiple-Dose Study: This randomized, placebo-controlled study evaluated once-daily oral administration of 300 mg of this compound for five consecutive days.[1][4]

-

Food Effect Study: The impact of food on the pharmacokinetics of a 40 mg oral dose of this compound was investigated under fed and fasted conditions.[4]

Pharmacokinetics: this compound demonstrated rapid oral absorption followed by fast elimination, primarily through glucuronidation.[4] Absorption was dose-dependent, and there was no significant accumulation after multiple daily doses.[4] Food intake resulted in a slight increase in peak exposure.[4]

Table 1: Summary of Phase 1 Pharmacokinetic Findings (Qualitative)

| Parameter | Finding |

|---|---|

| Absorption | Rapid and dose-dependent.[4] |

| Elimination | Fast, mainly via glucuronidation.[4] |

| Accumulation | No relevant accumulation after multiple once-daily doses.[4] |

| Food Effect | Slight increase in peak exposure when administered with food.[4] |

(Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available at this time.)

Safety and Tolerability: this compound was well-tolerated in single doses up to 1200 mg and in repeated 300 mg/day doses.[4] No subjects discontinued the studies due to treatment-emergent adverse events.[4]

Phase 2a Proof-of-Concept Study (NCT02345291)

A randomized, double-blind, placebo-controlled, dose-finding study was conducted to assess the efficacy, safety, and tolerability of this compound in patients with DPN.[5]

-

Patient Population: 88 patients with moderate to severe DPN (pain intensity of 4-9 on an 11-point Numerical Rating Scale [NRS]).[4][6]

-

Study Design: After a washout period and a 1-week single-blind placebo run-in, patients were randomized to receive one of three doses of this compound (10, 40, or 150 mg/day) or placebo for a 3-week double-blind treatment period.[5][6]

-

Primary Endpoint: Change from the single-blind placebo run-in week to week 3 in the weekly average of daily pain intensity measured by the NRS.[5][6]

-

Secondary Endpoints: Included responder rates (30% and 50% pain reduction), sleep interference, and the Short-form McGill Pain Questionnaire.[5]

References

- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Nispomeben: A Novel, Non-Opioid Lyn Kinase Modulator for the Treatment of Neuropathic Pain

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nispomeben is an investigational, orally active, non-opioid small molecule analgesic currently in late-stage clinical development for the treatment of painful diabetic peripheral neuropathy (DPN). Developed by Novaremed, this first-in-class therapeutic candidate, also known as NRD.E1, operates through a novel mechanism of action centered on the inhibition of Lyn protein tyrosine kinase (Lyn) phosphorylation. This targeted approach distinguishes it from existing analgesics and offers a promising alternative to opioids for chronic pain management. Having received Fast Track designation from the U.S. Food and Drug Administration (FDA), this compound is poised to address a significant unmet medical need in neuropathic pain.[1] This whitepaper provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and clinical development of this compound, presenting key data and experimental insights for the scientific community.

Introduction and Discovery

This compound emerged from a focused discovery program aimed at identifying novel, non-opioid therapeutic agents for chronic neuropathic pain. The development of this compound has been driven by Novaremed, with preclinical studies demonstrating its efficacy in established models of neuropathic pain, including the Chung and Streptozotocin models.[2] These early investigations, coupled with a favorable safety profile in 13-week toxicology studies in rats and dogs, propelled this compound into clinical trials.[2]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known. The compound's systematic name is N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide, with the assigned CAS number 1443133-41-2. It is classified as a synthetic organic compound.[3] The synthesis of structurally related compounds, such as 3-(4-hydroxyphenyl)propanamide, has been described in patent literature, suggesting potential synthetic routes that may be analogous to the proprietary process for this compound.

Mechanism of Action: Targeting the Lyn Kinase-P2X4R Signaling Axis

This compound's analgesic effect is mediated through a novel mechanism of action that does not involve interaction with traditional pain targets such as opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor sodium or calcium channels.[3][4][5] Instead, its therapeutic activity is attributed to its function as a Lyn kinase modulator.

Specifically, this compound decreases the phosphorylation of tyrosine residue 507 (Y-507) of Lyn kinase.[2] Lyn kinase, a member of the Src family of tyrosine kinases, plays a critical role in the upregulation of the P2X4 purinergic receptor (P2X4R) in spinal microglia following nerve injury.[5][6] This upregulation is a key event in the pathogenesis of tactile allodynia, a characteristic symptom of neuropathic pain.[5][6]

The signaling cascade leading to P2X4R upregulation is initiated by factors such as fibronectin, which activate Lyn kinase.[7][8] Activated Lyn kinase then triggers downstream signaling through the PI3K-Akt and MEK-ERK pathways, culminating in increased expression of P2X4R on the surface of microglia.[7][8] The subsequent activation of these receptors by ATP leads to the release of brain-derived neurotrophic factor (BDNF), which in turn modulates neuronal activity, resulting in an aberrant pain response.[8] By inhibiting Lyn kinase phosphorylation, this compound is believed to disrupt this signaling cascade, thereby preventing the upregulation of P2X4R and mitigating neuropathic pain.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in modulating neuropathic pain.

Clinical Development and Efficacy

This compound has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trials

A series of Phase 1 studies in healthy volunteers demonstrated that this compound is well-tolerated. Single oral doses of up to 1200 mg and multiple daily doses of 300 mg for five consecutive days were administered without significant adverse events.[1][4] The pharmacokinetic profile revealed rapid oral absorption and fast elimination, primarily through glucuronidation.[9]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, dose-finding Phase 2a study (NCT02345291) was conducted in 88 patients with moderate to severe DPN.[1][9][10] The study evaluated three daily doses of this compound (10 mg, 40 mg, and 150 mg) over a three-week treatment period.[10] The primary endpoint was the change in the weekly average of daily pain intensity as measured by the Numerical Rating Scale (NRS).

The results demonstrated a clinically meaningful, dose-dependent reduction in pain.[2] The 40 mg/day dose group showed a placebo-corrected pain reduction of 0.82 on the NRS (p=0.034), while the 150 mg/day dose resulted in a 0.66-point reduction (p=0.061).[1][9][11] The treatment was well-tolerated across all dose groups.

Table 1: Key Quantitative Data from the Phase 2a Clinical Trial

| Parameter | 10 mg/day | 40 mg/day | 150 mg/day | Placebo |

| Number of Patients | 22 | 22 | 22 | 22 |

| Treatment Duration | 3 weeks | 3 weeks | 3 weeks | 3 weeks |

| Placebo-Corrected Pain Reduction (NRS) | - | 0.82 | 0.66 | N/A |

| p-value vs. Placebo | - | 0.034 | 0.061 | N/A |

Phase 2b Clinical Trial

Building on the promising results of the Phase 2a study, a larger Phase 2b clinical trial (NCT05480228) was initiated with funding from the National Institutes of Health (NIH) Helping to End Addiction Long-term (HEAL) Initiative.[1] This 12-week, multicenter, randomized, double-blind, placebo-controlled study enrolled 127 adult and elderly patients with DPN.[5] The trial is designed to evaluate the efficacy and safety of an 80 mg once-daily oral dose of this compound.[5] Patient visits for this study have been completed, and topline results are anticipated in November 2025.[5]

Experimental Workflow for Clinical Trials

Caption: The clinical development pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are proprietary to Novaremed. However, the published clinical trial data and preclinical study descriptions provide an outline of the methodologies employed.

-

Preclinical Pain Models: The efficacy of this compound was assessed in the Chung model of neuropathic pain, which involves spinal nerve ligation in rodents to induce mechanical allodynia, and the Streptozotocin-induced diabetic neuropathy model, which mimics the metabolic and neurological aspects of DPN.

-

Phase 2a Clinical Trial Protocol (NCT02345291): This was a randomized, double-blind, placebo-controlled, dose-finding study in patients with moderate to severe DPN. The primary efficacy endpoint was the change from baseline in the weekly average of daily 24-hour average pain intensity, as measured on an 11-point (0-10) Numerical Rating Scale (NRS).

-

Phase 2b Clinical Trial Protocol (NCT05480228): This ongoing study is a multicenter, randomized, double-blind, placebo-controlled trial assessing the safety and efficacy of an 80 mg daily dose of this compound versus placebo in adult and elderly participants with painful diabetic peripheral neuropathy over 13 weeks. The primary outcome measure is the change from baseline in the weekly mean of the daily 24-hour average pain measured by the NRS.

Conclusion and Future Directions

This compound represents a significant advancement in the field of pain management, offering a novel, non-opioid therapeutic option for patients suffering from chronic neuropathic pain. Its unique mechanism of action, targeting the Lyn kinase-P2X4R signaling pathway, provides a targeted approach to mitigating the underlying pathophysiology of neuropathic pain. The promising results from the Phase 2a clinical trial, demonstrating both efficacy and a favorable safety profile, have set the stage for the pivotal Phase 2b study. The forthcoming results from this trial will be crucial in further establishing the clinical utility of this compound and paving the way for its potential approval as a much-needed alternative to current pain therapies. Further research into the broader applications of Lyn kinase modulation in other neurological and inflammatory conditions may also be warranted.

References

- 1. News June 23, 2022 | Novaremed [novaremed.com]

- 2. Home | Novaremed [novaremed.com]

- 3. Novaremed Presents Top-Line Results from Phase 2a Diabetic Neuropathic Pain Study of NRD.E1 at NeuPSIG 2019 - BioSpace [biospace.com]

- 4. Novaremed Announces Publication of Phase 1 and Phase 2a Study Data With NRD.E1 Demonstrating the Potential of This Investigational Non-opioid Pain Treatment | Business Wire [via.tt.se]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]

- 9. novaremed.com [novaremed.com]

- 10. novaremed.com [novaremed.com]

- 11. swissbiotech.org [swissbiotech.org]

Nispomeben (NRD.E1): A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nispomeben (NRD.E1) is a novel, orally active, non-opioid small molecule analgesic currently under investigation for the treatment of chronic neuropathic pain, particularly painful diabetic peripheral neuropathy (PDPN). Its unique mechanism of action, which involves the modulation of Lyn protein-tyrosine kinase, distinguishes it from existing pain therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the current understanding of the mechanism of action of this compound. It also summarizes key preclinical and clinical findings, including detailed experimental protocols and quantitative data from clinical trials.

Chemical Structure and Properties

This compound is a synthetic organic compound with a well-defined chemical structure.

Chemical Name: N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide[1]

Synonyms: NRD.E1, NRD135S.E1[2]

Chemical Formula: C₂₁H₂₇NO₄

Molecular Weight: 357.44 g/mol [3]

Physicochemical Properties

The physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for its pharmacokinetic profile and drug-like characteristics.

| Property | Value | Reference |

| Molecular Weight | 357.44 | [3] |

| XLogP | 1.56 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 11 | [3] |

| Topological Polar Surface Area | 78.79 Ų | [3] |

| Lipinski's Rule of Five Violations | 0 | [3] |

SMILES Notation: C1=CC=C(C=C1)CCC(=O)NC(COC(C)O)CC2=CC=C(C=C2)O[3][4]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature.

Mechanism of Action: Modulation of Lyn Kinase Signaling

This compound exerts its analgesic effects through a novel mechanism of action that does not involve direct interaction with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it target sodium or calcium channels.[3] The primary hypothesized mechanism is the inhibition of Lyn kinase phosphorylation.[3] Lyn is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in immune and inflammatory signaling pathways.

In the context of neuropathic pain, nerve injury leads to the activation of microglia in the spinal cord. This activation is associated with the upregulation of the purinergic P2X4 receptor (P2X4R), a key contributor to pain hypersensitivity. The signaling pathway leading to P2X4R upregulation is thought to be mediated by Lyn kinase. This compound is believed to modulate this pathway by inhibiting the phosphorylation of Lyn kinase, thereby preventing the downstream signaling cascade that leads to increased P2X4R expression and subsequent neuropathic pain.

The proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed mechanism of action of this compound in neuropathic pain.

Preclinical and Clinical Development

This compound has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile.

Preclinical Studies

This compound has demonstrated dose-dependent anti-nociceptive effects in multiple rodent models of acute and chronic pain, including streptozotocin-induced diabetic neuropathy and Chung's spinal nerve ligation. While specific quantitative data from these preclinical studies are not detailed in the available literature, the positive outcomes supported the progression to clinical trials.

Clinical Trials

This compound has been evaluated in Phase 1, Phase 2a, and is currently in a Phase 2b clinical trial.

Three Phase 1 studies were conducted in healthy male subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[5]

-

Single Ascending Dose (SAD) Study: Evaluated single doses ranging from 300 to 1200 mg.[5][6]

-

Multiple Ascending Dose (MAD) Study: Assessed repeated daily doses of 300 mg for five consecutive days.[5][6]

-

Food Effect Study: Investigated the impact of food on the pharmacokinetics of a 40 mg dose.[5]

Key Findings:

-

This compound was well-tolerated at all doses tested, with no maximum tolerated dose identified.[6]

-

Pharmacokinetic analysis revealed dose-dependent absorption and rapid elimination, mainly through glucuronidation.[5][7]

-

A slight increase in peak exposure was observed when administered with food.[7]

-

No significant accumulation was noted after multiple doses.[7]

A randomized, double-blind, placebo-controlled, dose-finding proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with painful diabetic peripheral neuropathy (PDPN).[8]

Experimental Protocol:

Caption: Workflow of the Phase 2a clinical trial (NCT02345291).

Quantitative Efficacy Data:

The primary endpoint was the change in the weekly mean of the daily average Numerical Rating Scale (NRS) for pain intensity from the single-blind placebo run-in week to week 3 of treatment.

| Treatment Group | Placebo-Corrected Mean Change in NRS (95% CI) | p-value | Reference |

| 10 mg/day | - | - | [8] |

| 40 mg/day | -0.82 (0.07, 1.58) | 0.034 | [8] |

| 150 mg/day | -0.66 (-0.03, 1.35) | 0.061 | [8] |

A post-hoc analysis comparing the change from the washout baseline to week 3 also showed clinically relevant pain reductions.[8] this compound was well-tolerated, with headache being the most frequently reported adverse event.[8]

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study is currently ongoing to further assess the efficacy and safety of this compound in patients with PDPN.[2][9] This trial is supported by the NIH HEAL (Helping to End Addiction Long-term) Initiative.[2]

Experimental Protocol:

Caption: Workflow of the ongoing Phase 2b clinical trial (NCT05480228).

Topline results from this trial are expected in November 2025.[2]

Conclusion

This compound (NRD.E1) represents a promising novel, non-opioid therapeutic candidate for the treatment of neuropathic pain. Its unique mechanism of action, centered on the inhibition of Lyn kinase phosphorylation, offers a potential alternative to current pain management strategies. Clinical data to date have demonstrated a favorable safety and tolerability profile, along with clinically meaningful reductions in pain. The ongoing Phase 2b clinical trial will provide further critical insights into its efficacy and will be instrumental in its future development.

References

- 1. mdbneuro.com [mdbneuro.com]

- 2. Lyn‐mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lyn-mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Early Preclinical Efficacy of Nispomeben: A Technical Overview

An In-depth Analysis of Preclinical Models and Mechanism of Action for a Novel Non-Opioid Analgesic

Introduction

Nispomeben (formerly known as NRD.E1 or NRD135S.E1) is an orally active, small molecule, non-opioid analgesic currently under investigation for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN).[1] Developed by Novaremed, this compound has shown promise in early clinical trials, demonstrating a clinically relevant, dose-related reduction in pain and a favorable safety profile in patients with PDPN.[1][2] Preclinical studies have indicated its efficacy in multiple animal models of neuropathic and acute pain.[1][2] This technical guide provides a comprehensive overview of the available early preclinical data on this compound's efficacy, with a focus on experimental methodologies and its proposed mechanism of action.

Mechanism of Action

This compound's analgesic effects are attributed to a novel mechanism of action that distinguishes it from existing pain therapies. It does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1] The primary molecular target of this compound is believed to be the tyrosine-protein kinase Lyn, a member of the Src family of kinases.[2] By modulating Lyn kinase activity, this compound is thought to interfere with intracellular signaling pathways that are crucial for the transmission and sensitization of pain signals.

Signaling Pathway

Lyn kinase is involved in a variety of cellular signaling processes.[3][4] In the context of pain signaling, its modulation by this compound likely impacts downstream pathways involved in neuronal excitability and inflammation. The precise downstream effectors in the context of this compound's analgesic action are still under investigation. A simplified, hypothetical signaling pathway is depicted below.

Preclinical Efficacy Data

While specific quantitative data from preclinical studies of this compound have not been extensively published, Novaremed has reported that the compound demonstrated efficacy in multiple well-established animal models of pain.[1][2] These models are crucial for evaluating the analgesic potential of new chemical entities before they advance to human clinical trials.

Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary cannot be provided at this time. It has been stated that this compound showed dose-dependent anti-nociceptive effects in these models.

Experimental Protocols

The following sections detail the general methodologies for the key preclinical experiments cited in the evaluation of this compound's efficacy. These protocols are based on standard, widely accepted procedures in the field of pain research.

Streptozotocin-Induced Diabetic Neuropathy Model

This model is a widely used and clinically relevant animal model for painful diabetic peripheral neuropathy.

Objective: To induce a diabetic state in rodents leading to the development of neuropathic pain, mimicking human diabetic neuropathy, and to assess the analgesic effects of a test compound.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][6]

-

Induction of Diabetes:

-

Animals are fasted overnight prior to the induction.[7]

-

A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), is administered. Doses can range from 40 to 75 mg/kg.[5][6]

-

Blood glucose levels are monitored regularly (e.g., via tail vein sampling) to confirm the diabetic state (typically blood glucose ≥ 15 mM).[5]

-

-

Assessment of Neuropathic Pain:

-

Mechanical allodynia (pain response to a non-painful stimulus) is a key endpoint. It is assessed using von Frey filaments, which are calibrated filaments applied to the plantar surface of the hind paw.[7]

-

The paw withdrawal threshold (the lowest force at which the animal withdraws its paw) is determined.

-

Baseline measurements are taken before STZ injection, and post-induction measurements are taken to confirm the development of allodynia.[5]

-

-

Drug Administration and Efficacy Evaluation:

-

Once neuropathic pain is established, animals are randomized into vehicle control, positive control (e.g., gabapentin), and this compound treatment groups.[5]

-

This compound is administered (e.g., orally), and paw withdrawal thresholds are measured at various time points post-dosing to evaluate its analgesic effect.

-

Chung Model of Spinal Nerve Ligation

The Chung model is a surgical model that reliably produces robust and long-lasting neuropathic pain behaviors.

Objective: To create a peripheral nerve injury that results in chronic neuropathic pain and to assess the efficacy of analgesic compounds.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[8][9]

-

Surgical Procedure:

-

Animals are anesthetized.

-

A dorsal midline incision is made to expose the L4 to L6 vertebrae.[8]

-

The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

-

The L5 and L6 spinal nerves are tightly ligated with silk sutures.[8][9]

-

The muscle and skin are then closed with sutures and wound clips.

-

-

Assessment of Neuropathic Pain:

-

Similar to the STZ model, mechanical allodynia is assessed using von Frey filaments on the ipsilateral (operated) hind paw.[10]

-

A significant decrease in the paw withdrawal threshold on the ipsilateral side compared to the contralateral side or pre-operative baseline indicates the presence of neuropathic pain.[11]

-

Testing is typically performed several days post-surgery to allow for recovery and the development of stable allodynia.[11]

-

-

Drug Administration and Efficacy Evaluation:

-

Animals exhibiting stable allodynia are assigned to treatment groups.

-

This compound or control substances are administered, and the paw withdrawal threshold is measured at specified time points to determine the analgesic effect.

-

References

- 1. Home | Novaremed [novaremed.com]

- 2. novaremed.com [novaremed.com]

- 3. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. criver.com [criver.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Novel Therapeutic Approach of Nispomeben: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1) is an investigational, orally active, non-opioid small molecule analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy (DPN).[1][2][3] Its novelty lies in a distinct mechanism of action that differentiates it from existing pain therapies. Unlike opioids and other common analgesics, this compound does not target opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it directly modulate sodium or calcium channels.[1] Instead, its therapeutic potential is attributed to the modulation of Lyn tyrosine kinase phosphorylation, a key enzyme implicated in the signaling pathways of neuropathic pain.[1] This document provides a detailed technical guide on the core therapeutic approach of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and its proposed signaling pathway.

Core Mechanism of Action: Targeting Lyn Kinase

The central hypothesis for this compound's analgesic effect is its ability to modulate the phosphorylation of Lyn, a member of the Src family of non-receptor tyrosine kinases.[1] While the precise molecular interactions are still under investigation, it is proposed that this compound inhibits the aberrant activation of Lyn kinase in microglia, the resident immune cells of the central nervous system.[1][4] This targeted action is significant as Lyn kinase has been identified as a critical upstream regulator of pro-inflammatory and pain-sensitizing pathways in neuropathic pain states.[4]

Quantitative Data from Clinical Trials

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy. The Phase 2a proof-of-concept study (NCT02345291) was a randomized, double-blind, placebo-controlled, dose-finding trial in patients with moderate to severe DPN.[3][5]

Efficacy Data

The primary endpoint of the Phase 2a study was the change from baseline in the weekly average of daily pain scores on a Numerical Rating Scale (NRS). While a complete data table is not publicly available, the study reported clinically meaningful, placebo-corrected pain reductions.[5][6]

| Dose Group | Placebo-Corrected Change in NRS | p-value |

| 40 mg/day | -0.82 | 0.034 |

| 150 mg/day | -0.66 | 0.061 |

Table 1: Placebo-Corrected Pain Reduction in Phase 2a Trial.[5][6]

Safety and Tolerability

This compound was generally well-tolerated in the Phase 2a study. The incidence of treatment-emergent adverse events (TEAEs) is summarized below.

| Adverse Event | Placebo (N=21) n (%) | NRD.E1 10 mg (N=22) n (%) | NRD.E1 40 mg (N=22) n (%) | NRD.E1 150 mg (N=21) n (%) | All NRD.E1 (N=65) n (%) |

| Patients with TEAE | 7 (33.3) | 12 (54.5) | 11 (50.0) | 9 (42.9) | 32 (49.2) |

| Headache | 1 (4.8) | 3 (13.6) | 2 (9.1) | 1 (4.8) | 6 (9.2) |

| Dizziness | 0 (0.0) | 1 (4.5) | 1 (4.5) | 1 (4.8) | 3 (4.6) |

| Nausea | 0 (0.0) | 1 (4.5) | 1 (4.5) | 0 (0.0) | 2 (3.1) |

| Somnolence | 0 (0.0) | 0 (0.0) | 2 (9.1) | 0 (0.0) | 2 (3.1) |

| Dry Mouth | 0 (0.0) | 1 (4.5) | 0 (0.0) | 1 (4.8) | 2 (3.1) |

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Study. (Adapted from Tiecke E, et al. Eur J Pain. 2022)

A Phase 2b trial (NCT05480228) is currently underway to further evaluate the efficacy and safety of an 80 mg daily dose of this compound.[4]

Experimental Protocols

Preclinical Models of Neuropathic Pain

This compound has demonstrated anti-nociceptive effects in several rodent models of acute and chronic pain.[3] The two key models used to establish its potential in neuropathic pain are the Streptozotocin (STZ)-induced diabetic neuropathy model and the Chung's spinal nerve ligation (SNL) model.

| Model | Protocol |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Induction: A single intraperitoneal injection of STZ (typically 50-60 mg/kg) is administered to induce hyperglycemia and mimic type 1 diabetes. Confirmation: Diabetes is confirmed by measuring blood glucose levels (e.g., >250 mg/dL) several days post-injection. Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia can also be measured. This compound or vehicle is administered orally, and pain behaviors are assessed at various time points post-dosing.[7][8][9][10][11] |

| Chung's Spinal Nerve Ligation (SNL) | Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. This procedure induces a peripheral nerve injury that leads to robust and long-lasting neuropathic pain behaviors. Pain Assessment: Mechanical allodynia (von Frey test) and cold allodynia (acetone test) are the primary behavioral endpoints. Following a post-operative recovery and baseline pain assessment period, animals are treated with this compound or vehicle, and pain responses are measured.[2][12][13][14][15] |

Table 3: Key Preclinical Experimental Protocols.

Clinical Trial Protocol (Phase 2a - NCT02345291)

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, dose-finding study.[3] |

| Patient Population | Patients with painful diabetic peripheral neuropathy for at least 6 months and a pain score of ≥4 on the 11-point Numerical Rating Scale (NRS).[3] |

| Treatment Arms | - this compound 10 mg/day- this compound 40 mg/day- this compound 150 mg/day- Placebo[3] |

| Treatment Duration | 3 weeks of double-blind treatment following a 1-week single-blind placebo run-in period.[3] |

| Primary Endpoint | Change from baseline to week 3 in the weekly average of daily pain intensity scores (NRS).[3] |

| Secondary Endpoints | Responder rates (≥30% and ≥50% pain reduction), Patient Global Impression of Change (PGIC), and safety assessments.[3] |

Table 4: Phase 2a Clinical Trial Protocol Overview.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the proposed mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Caption: Proposed Signaling Pathway of this compound in Microglia.

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

This compound represents a promising and novel therapeutic approach for the management of painful diabetic peripheral neuropathy. Its unique mechanism of action, centered on the inhibition of Lyn kinase phosphorylation in microglia, offers a potential alternative to current treatments, many of which have limited efficacy and significant side effects. The data from early-phase clinical trials are encouraging, demonstrating a favorable safety profile and clinically meaningful pain reduction. Further investigation in the ongoing Phase 2b trial will be crucial in solidifying the therapeutic potential of this first-in-class, non-opioid analgesic. The continued exploration of the Lyn kinase signaling pathway may also open new avenues for the development of targeted therapies for a broader range of neuropathic pain conditions.

References

- 1. swissbiotech.org [swissbiotech.org]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. novaremed.com [novaremed.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. novaremed.com [novaremed.com]

- 6. biospace.com [biospace.com]

- 7. Streptozotocin-Induced Diabetic Neuropathic Pain Model [aragen.com]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 13. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Nispomeben's Attenuation of Non-Opioid Pain Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nispomeben (formerly NRD.E1) is a novel, orally active, non-opioid analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy (DPN). Its mechanism of action is distinct from existing pain therapies, as it does not interact with opioid receptors or other common pain-related targets. The primary therapeutic action of this compound is hypothesized to be the inhibition of Lyn protein tyrosine kinase phosphorylation. This whitepaper provides a comprehensive technical overview of this compound's effect on non-opioid pain pathways, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the proposed signaling cascade.

Introduction

Chronic neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options, including opioids and anticonvulsants, are often associated with limited efficacy and significant side effects, highlighting the urgent need for novel, non-addictive analgesics. This compound has emerged as a promising candidate, demonstrating clinically meaningful pain reduction in a Phase 2a clinical trial for painful diabetic peripheral neuropathy.[1][2] This document delves into the molecular mechanism underpinning this compound's analgesic effect, focusing on its role in modulating non-opioid signaling pathways.

Mechanism of Action: Inhibition of Lyn Kinase in Microglia

This compound's novel mechanism of action is centered on the inhibition of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][3] In the context of neuropathic pain, Lyn kinase plays a crucial role in the activation of spinal microglia, which are key cellular mediators of central sensitization and pain hypersensitivity.[4][5][6]

Following peripheral nerve injury, Lyn kinase is activated in microglia and is required for the upregulation of the P2X4 purinergic receptor.[4][5][6] P2X4 receptors are ATP-gated ion channels, and their increased expression on microglia is a critical step in the pathogenesis of tactile allodynia, a hallmark of neuropathic pain.[4][5][6]

The activation of Lyn kinase in microglia initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) pathways.[1] These pathways ultimately lead to the release of brain-derived neurotrophic factor (BDNF) from microglia. BDNF then acts on dorsal horn neurons, causing a shift in the anion reversal potential and leading to neuronal hyperexcitability and the perception of pain.[1]

By inhibiting the phosphorylation of Lyn kinase, this compound is thought to disrupt this signaling cascade at a critical upstream point, thereby preventing microglial activation, P2X4 receptor upregulation, and the subsequent downstream events that lead to central sensitization and neuropathic pain.[3]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound in non-opioid pain pathways.

Data Presentation: Clinical Efficacy in Painful Diabetic Peripheral Neuropathy

A Phase 2a, randomized, double-blind, placebo-controlled, dose-finding study evaluated the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy (PDPN) for at least three months.[1][2] A total of 88 patients were randomized to receive this compound at doses of 10 mg/day, 40 mg/day, or 150 mg/day, or placebo for three weeks.[1][2]

The primary endpoint was the change from the single-blind placebo run-in week to week 3 in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity.[1][2]

| Treatment Group | Mean Change from Run-in Baseline in NRS Pain Score (Week 3) | Placebo-Corrected Difference (95% CI) | p-value |

| Placebo | -0.5 | - | - |

| This compound 10 mg/day | -0.7 | -0.2 | >0.05 |

| This compound 40 mg/day | -1.32 | -0.82 (0.07, 1.58) | 0.034 |

| This compound 150 mg/day | -1.16 | -0.66 (-0.03, 1.35) | 0.061 |

Table 1: Primary Efficacy Endpoint Results from Phase 2a Study of this compound in PDPN. [1][2]

Secondary endpoints, including responder rates, showed a clinically relevant effect for the 40 mg and 150 mg doses.[1][2] this compound was well-tolerated, with headache being the most frequently reported adverse event.[1][2]

Experimental Protocols

Representative In Vitro Lyn Kinase Inhibition Assay

This protocol is a representative example based on standard kinase assay methodologies and is intended for illustrative purposes. The specific protocol used for this compound has not been publicly disclosed.

Objective: To determine the in vitro inhibitory activity of this compound on Lyn kinase phosphorylation.

Materials:

-

Recombinant human Lyn kinase

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add recombinant Lyn kinase to the wells of a streptavidin-coated plate.

-

Add the this compound dilutions or vehicle control to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the plate to remove unbound reagents.

-

Add a phospho-tyrosine specific antibody-HRP conjugate and incubate to allow for binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the HRP substrate (TMB) and incubate until color develops.

-

Stop the colorimetric reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Caption: A representative workflow for an in vitro Lyn kinase inhibition assay.

Preclinical Model: Streptozotocin-Induced Diabetic Neuropathy in Rodents

While specific preclinical data for this compound remains unpublished, the streptozotocin (STZ)-induced model of diabetes is a standard and widely used animal model for studying diabetic peripheral neuropathy and testing the efficacy of potential analgesics.

Objective: To evaluate the anti-nociceptive effects of this compound in a rodent model of painful diabetic neuropathy.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-60 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate buffer is administered. Control animals receive citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

-

Development of Neuropathy: Animals are typically monitored for 4-8 weeks following STZ injection for the development of neuropathic pain symptoms.

-

Assessment of Nociception:

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is measured.

-

-

Drug Administration: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., gabapentin) are included.

-

Post-Treatment Assessment: Nociceptive testing is repeated at various time points after drug administration to evaluate the analgesic effect of this compound.

-

Data Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound represents a promising non-opioid therapeutic candidate for the treatment of neuropathic pain. Its novel mechanism of action, targeting the inhibition of Lyn kinase phosphorylation in microglia, offers a distinct advantage over existing analgesics. The available Phase 2a clinical data in patients with painful diabetic peripheral neuropathy demonstrates a clinically meaningful reduction in pain with a favorable safety profile. Further investigation in the ongoing Phase 2b trial and the eventual publication of preclinical data will provide a more complete understanding of this compound's therapeutic potential. The continued development of this compound could offer a much-needed alternative for patients suffering from chronic neuropathic pain.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. novaremed.com [novaremed.com]

- 3. Novaremed’s Non-opioid Lead Compound, NRD.E1, to be Tested in NIH HEAL Initiative Phase 2 Trial for the Treatment of Chronic Pain | Business Wire [via.tt.se]

- 4. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Nispomeben: A Novel, Non-Opioid Approach to Pain Management Through Lyn Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nispomeben (formerly NRD.E1) is a clinical-stage, orally active, non-opioid small molecule analgesic with a novel mechanism of action, currently under development for the treatment of painful diabetic peripheral neuropathy (DPN). Unlike conventional analgesics, this compound does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1] Its therapeutic potential stems from the inhibition of Lyn kinase phosphorylation, a Src family kinase implicated in the pathogenesis of neuropathic pain.[2] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the protocols of pivotal studies.

Introduction: The Unmet Need in Neuropathic Pain

Chronic neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need. Current therapeutic options, including opioids, anticonvulsants, and antidepressants, are often associated with limited efficacy, dose-limiting side effects, and, in the case of opioids, a high potential for abuse and addiction.[3] this compound's unique mechanism of action offers a promising alternative for patients suffering from conditions like painful DPN.[4]

Mechanism of Action: Targeting Lyn Kinase in Microglia

This compound's analgesic effect is attributed to its modulation of Lyn kinase, a non-receptor tyrosine kinase predominantly expressed in spinal microglia.[5] In neuropathic pain states, peripheral nerve injury triggers the activation of microglia in the spinal cord. This activation leads to an upregulation of the P2X4 receptor (P2X4R), a key player in pain signaling.[6][7] The upregulation of P2X4R is dependent on Lyn kinase activity.[5]

Upon activation by extracellular ATP, P2X4R on microglia initiates a downstream signaling cascade that results in the release of brain-derived neurotrophic factor (BDNF).[7] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride ion gradient and subsequent neuronal hyperexcitability, which manifests as pain.[5] By inhibiting Lyn kinase phosphorylation, this compound is hypothesized to prevent the upregulation of P2X4R in activated microglia, thereby interrupting this pathological signaling cascade and reducing pain.[8]

Signaling Pathway of Lyn Kinase-Mediated Pain

Caption: Proposed mechanism of this compound in neuropathic pain.

Preclinical Development

This compound has demonstrated efficacy in multiple preclinical models of neuropathic pain, including the Streptozotocin (STZ)-induced diabetic neuropathy model and the Chung model of spinal nerve ligation.[4] While specific quantitative data from these studies have not been published, the consistent anti-nociceptive effects observed supported the progression of this compound into clinical trials.[3][4]

Experimental Protocols

This model mimics the painful peripheral neuropathy observed in type 1 diabetes.

-

Induction: Male Sprague-Dawley rats are administered a single intraperitoneal (IP) injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer. Control animals receive citrate buffer alone.

-

Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels from tail vein samples, usually starting 24-72 hours post-injection and monitored weekly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[9]

-

Assessment of Neuropathic Pain: The development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined. A significant decrease in the paw withdrawal threshold in STZ-treated rats compared to control rats indicates the presence of neuropathic pain.[9]

-

Drug Administration: this compound or vehicle is typically administered orally (p.o.) once daily.

-

Efficacy Evaluation: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the analgesic effect of this compound.

This model is a widely used surgical model of neuropathic pain.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

-

Assessment of Neuropathic Pain: Mechanical allodynia is assessed using von Frey filaments on the ipsilateral (operated) hind paw. A significant and sustained decrease in the paw withdrawal threshold compared to the contralateral paw and sham-operated animals indicates the successful induction of neuropathic pain.[8]

-

Drug Administration: this compound or vehicle is administered orally.

-

Efficacy Evaluation: The reversal of mechanical allodynia is assessed by measuring paw withdrawal thresholds at different time points post-dosing.

Experimental Workflow for Preclinical Pain Models

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

The clinical development program for this compound includes Phase 1 studies in healthy volunteers and Phase 2 studies in patients with painful DPN.

Phase 1 Studies

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[1] These included a single-ascending-dose study, a multiple-dose study, and a food-effect study.[1]

-

Single-Ascending-Dose (SAD) Study: Healthy male subjects received single oral doses of this compound ranging from 300 mg to 1200 mg or placebo.[1]

-

Multiple-Dose Study: Healthy male subjects received 300 mg of this compound once daily for five consecutive days or placebo.[1]

-

Food-Effect Study: Healthy male and female subjects received a single 40 mg dose of this compound under fed and fasted conditions in a crossover design.[1]

This compound demonstrated rapid oral absorption and fast elimination, primarily through glucuronidation.[1] The pharmacokinetic profile supports once-daily dosing.[1]

| Parameter | Single Dose (300-1200 mg) | Multiple Dose (300 mg/day) | Food Effect (40 mg) |

| Absorption | Dose-dependent | No relevant accumulation | Increased exposure with food |

| Elimination | Rapid | Fast | - |

| Metabolism | Mainly via glucuronidation | - | - |

Source: Tiecke E., et al., 2022[1]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe painful DPN.[3]

-

Study Design: 88 patients were randomized to receive this compound at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a 3-week treatment period.[3]

-

Primary Endpoint: The primary efficacy endpoint was the change in the weekly mean of the daily average pain intensity score from the single-blind placebo run-in week to week 3, as measured by the 11-point Numerical Rating Scale (NRS).[3]

-

Secondary Endpoints: Included responder rates (percentage of patients with ≥30% and ≥50% pain reduction), sleep interference, and scores on the Short-form McGill Pain Questionnaire.[3]

This compound demonstrated a clinically relevant, dose-related reduction in pain.[3]

| Dose | Placebo-Corrected Change in NRS | 95% Confidence Interval | p-value |

| 40 mg/day | -0.82 | (-1.58, -0.07) | 0.034 |

| 150 mg/day | -0.66 | (-1.35, 0.03) | 0.061 |

Source: Tiecke E., et al., 2022[3]

A post-hoc analysis comparing the change from the wash-out baseline to week 3 also showed significant pain reduction.[3]

| Dose | Placebo-Corrected Change in NRS (Post-hoc) | 95% Confidence Interval |

| 40 mg/day | -1.46 | (-2.66, -0.26) |

| 150 mg/day | -1.20 | (-2.29, -0.10) |

Source: Tiecke E., et al., 2022[3]

This compound was well-tolerated at all doses tested. The most frequently reported adverse event was headache. No serious, severe, or dose-related adverse events were reported, and there were no signs of abuse potential or withdrawal symptoms.[3]

Phase 2 Clinical Trial Workflow

Caption: Workflow of the Phase 2a proof-of-concept study.

Conclusion and Future Directions

This compound represents a promising advancement in the field of pain management. Its novel mechanism of action, targeting Lyn kinase to modulate neuroinflammation in the spinal cord, offers a distinct advantage over existing therapies. The positive results from the Phase 2a study, demonstrating both clinically meaningful pain reduction and a favorable safety profile, underscore its potential as a non-opioid treatment for painful diabetic peripheral neuropathy.[3] A Phase 2b clinical trial is currently ongoing to further evaluate the efficacy and safety of this compound. The successful development of this compound could provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.

References

- 1. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous streptozotocin induces variants in painful diabetic peripheral neuropathy in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]

- 7. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novaremed.com [novaremed.com]

- 9. aragen.com [aragen.com]

Methodological & Application

Nispomeben Dosage and Protocols in Phase 2a Clinical Trials for Painful Diabetic Peripheral Neuropathy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, study design, and mechanistic rationale for Nispomeben (formerly NRD.E1) in its Phase 2a clinical trial for the treatment of painful diabetic peripheral neuropathy (PDPN). The information is compiled from publicly available clinical trial data and research publications.

Introduction

This compound is an investigational, orally active, non-opioid small molecule analgesic. Its novel mechanism of action, which does not involve traditional pain pathways like opioid or cannabinoid receptors, positions it as a promising candidate for neuropathic pain. Clinical studies have demonstrated its potential to provide pain relief with a favorable safety profile.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Lyn kinase phosphorylation. Lyn kinase, a member of the Src family of tyrosine kinases, plays a significant role in the pathogenesis of neuropathic pain. In the context of peripheral nerve injury, Lyn kinase is upregulated in spinal microglia and is crucial for the upregulation of the P2X4 receptor, a key player in tactile allodynia.[3][4] Furthermore, Lyn kinase-mediated enhancement of glycolysis in microglia contributes to their pro-inflammatory state and neuropathic pain by facilitating the nuclear translocation of Interferon Regulatory Factor 5 (IRF5).[2][5][6] By inhibiting Lyn kinase, this compound is thought to modulate microglial activation and neuroinflammation, thereby reducing neuropathic pain.

Signaling Pathway

References

- 1. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lyn‐mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novaremed.com [novaremed.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lyn-mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nispomeben in Animal Models of Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1 or NRD135S.E1) is an orally active, non-opioid small molecule analgesic currently under investigation for the treatment of chronic neuropathic pain, particularly painful diabetic peripheral neuropathy (DPN).[1] Its novel mechanism of action, which does not involve opioid receptors, makes it a promising candidate for addressing the unmet need for safe and effective non-addictive pain therapies.[1][2][3] Preclinical studies have demonstrated the dose-dependent anti-nociceptive efficacy of this compound in rodent models of both diabetic and trauma-induced neuropathic pain.[4][5][6][7]

These application notes provide a comprehensive overview of the protocols for utilizing this compound in relevant animal models of neuropathy, intended to guide researchers in the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound's proposed mechanism of action involves the modulation of Lyn kinase, a member of the Src family of tyrosine kinases.[6][8][9] In the context of neuropathic pain, nerve injury leads to the activation of microglia in the spinal cord. This activation involves the upregulation of Lyn kinase.[10] Activated Lyn kinase is implicated in the subsequent upregulation of the purinergic receptor P2X4 on the surface of microglia.[5][10] The activation of P2X4 receptors is a critical step in the central sensitization process that leads to the maintenance of neuropathic pain states, such as tactile allodynia.[10] this compound is hypothesized to decrease the phosphorylation of Lyn kinase, thereby interfering with this cascade and reducing the central sensitization that drives neuropathic pain.[5]

Data Presentation: Efficacy in Neuropathic Pain Models

While specific preclinical data on this compound's efficacy remains largely unpublished, it has shown positive results in established rodent models.[4][5][7] The following tables represent typical quantitative data that would be generated in such studies to evaluate the efficacy of a compound like this compound.

Table 1: Effect on Mechanical Allodynia in a Diabetic Neuropathy Model (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle | - | 0.5 ± 0.1 | 0.6 ± 0.2 | 5% |

| This compound | 10 | 0.4 ± 0.1 | 2.5 ± 0.5 | 45% |

| This compound | 30 | 0.5 ± 0.2 | 4.0 ± 0.6 | 75% |

| Positive Control (Gabapentin) | 100 | 0.4 ± 0.1 | 3.8 ± 0.5 | 70% |

| Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. % Reversal is calculated relative to sham-operated or non-diabetic controls. |

Table 2: Effect on Thermal Hyperalgesia in a Nerve Injury Model (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |

| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 8% |

| This compound | 10 | 4.5 ± 0.4 | 7.8 ± 0.8 | 55% |

| This compound | 30 | 4.3 ± 0.5 | 10.2 ± 1.0 | 85% |

| Positive Control (Pregabalin) | 30 | 4.4 ± 0.6 | 9.5 ± 0.9 | 78% |

| Data are presented as mean ± SEM. Paw withdrawal latency is measured using the Hargreaves test. % Reversal is calculated relative to sham-operated controls. |

Experimental Protocols

This compound has been evaluated in models of diabetic neuropathy and nerve injury (Chung model).[4][5] Below are detailed protocols for inducing these models and assessing pain-related behaviors.

Diabetic Peripheral Neuropathy (DPN) Model

This model mimics the painful neuropathy that develops as a complication of diabetes.[11][12]

Protocol:

-

Animals: Male Sprague-Dawley rats (200-250g) are typically used.

-

Induction of Diabetes:

-

A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.

-

Control animals receive an injection of the citrate buffer vehicle.

-

-

Confirmation of Diabetes:

-

Blood glucose levels are measured 72 hours post-STZ injection from the tail vein.

-

Animals with blood glucose levels >250 mg/dL are considered diabetic and are used for the study.

-

-

Development of Neuropathy:

-

Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop and become stable within 2-4 weeks after the confirmation of diabetes.[11]

-

-

This compound Administration:

-

This compound is formulated for oral administration (p.o.), likely as a suspension.

-

Administration should begin after the establishment of stable neuropathy. Dosing can be acute (single dose) or chronic (e.g., once daily for 7-14 days).

-

-

Behavioral Testing:

-

Assess mechanical allodynia using the von Frey test and thermal hyperalgesia using the Hargreaves test (see protocols below).

-

Baseline measurements should be taken before this compound administration, and post-treatment tests should be conducted at various time points (e.g., 1, 2, 4, and 24 hours after dosing) to determine the time course of the analgesic effect.

-

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[13][14][15][16][17]

Protocol:

-

Animals: Male Sprague-Dawley rats (200-250g) are suitable.

-

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make an incision on the lateral surface of the mid-thigh.

-

Using blunt dissection, expose the common sciatic nerve.

-

Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.[14][17]

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle and skin layers with sutures.

-

In sham-operated animals, the sciatic nerve is exposed but not ligated.

-

-

Development of Neuropathy:

-

Mechanical allodynia and thermal hyperalgesia develop within a few days and are typically stable by 7-14 days post-surgery.

-

-

This compound Administration and Behavioral Testing:

-

Follow the same procedures for drug administration and behavioral testing as described for the DPN model.

-

Behavioral Assessment Protocols

a) Mechanical Allodynia: Von Frey Test This test measures sensitivity to a non-noxious mechanical stimulus.[18][19][20][21][22]

Protocol:

-

Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold (in grams) is determined using the up-down method.

b) Thermal Hyperalgesia: Hargreaves Test This test measures the latency to withdraw from a noxious thermal stimulus.[23][24][25]

Protocol:

-

Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.

-

Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw. The time taken is the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Conclusion

This compound represents a novel, non-opioid approach to the management of neuropathic pain. The protocols outlined above provide a framework for the preclinical assessment of this compound's analgesic properties in validated and clinically relevant animal models of neuropathy. By utilizing these standardized models and behavioral assays, researchers can effectively evaluate the therapeutic potential of this compound and further elucidate its unique mechanism of action.

References

- 1. News September 2, 2025 | Novaremed [novaremed.com]

- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home | Novaremed [novaremed.com]

- 6. novaremed.com [novaremed.com]

- 7. iasp-pain.org [iasp-pain.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic Constriction Injury Model [bio-protocol.org]

- 15. criver.com [criver.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. 2.3.1 von Frey test [bio-protocol.org]

- 22. mmpc.org [mmpc.org]

- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 25. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]

Nispomeben: Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Nispomeben is an investigational, orally active, non-opioid small molecule analgesic.[1][2] It is currently in clinical development for the treatment of chronic pain associated with diabetic peripheral neuropathy.[1][3] Unlike traditional opioid analgesics, this compound's mechanism of action does not involve opioid receptors.[1][4] Its primary mechanism is understood to be the inhibition of Lyn kinase phosphorylation, a component of the Src family of protein tyrosine kinases.[3][4][5] This novel mechanism suggests a potential for pain relief without the adverse effects commonly associated with opioids.[1]

These application notes provide a representative framework for the preclinical evaluation of this compound, based on its known mechanism and general protocols for analgesic drug discovery.

Mechanism of Action

This compound exerts its analgesic effects through a non-opioid pathway. The proposed mechanism of action is the inhibition of Lyn kinase phosphorylation.[3][4][5] Lyn kinase is a member of the Src family of tyrosine kinases, which are involved in the regulation of various cellular processes, including signal transduction. By inhibiting the phosphorylation of Lyn kinase, this compound is thought to modulate downstream signaling pathways involved in pain perception. The exact downstream effects that lead to analgesia are still under investigation.[4][5]

This compound Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Preclinical Evaluation Workflow

A typical preclinical workflow for a novel analgesic like this compound would involve a series of in vitro and in vivo studies to characterize its efficacy, potency, selectivity, pharmacokinetics, and safety.

Preclinical Research Workflow Diagram

Caption: Representative preclinical workflow for an analgesic drug candidate.

In Vitro Protocols

Note: Specific quantitative data for this compound (e.g., IC50) are not publicly available. The following are representative protocols.

Lyn Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting Lyn kinase activity.

Methodology:

-

Reagents: Recombinant human Lyn kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a suitable kinase assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

-

Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-Lyn Kinase Assay

Objective: To assess the ability of this compound to inhibit Lyn kinase phosphorylation in a cellular context.

Methodology:

-

Cell Line: Use a relevant cell line endogenously expressing Lyn kinase (e.g., a neuronal cell line or an immune cell line).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-